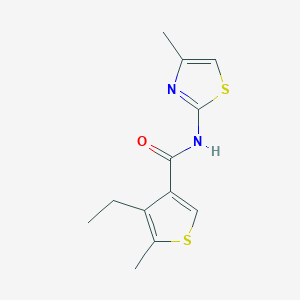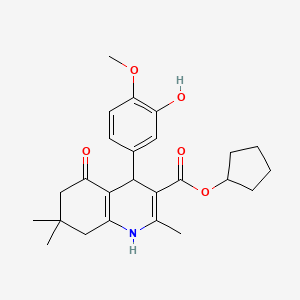
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate, also known as J147, is a synthetic compound that has shown potential as a treatment for Alzheimer's disease. It was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California, and has since been the subject of numerous studies investigating its potential therapeutic benefits.
作用机制
The exact mechanism of action of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is not fully understood, but it is thought to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase the production of ATP, a molecule that provides energy to cells, and to increase the expression of genes involved in synaptic function and plasticity. It has also been shown to reduce inflammation and oxidative stress, both of which are thought to contribute to neurodegeneration.
Biochemical and Physiological Effects
ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase mitochondrial function, reduce oxidative stress, and improve synaptic function. It has also been shown to reduce inflammation and amyloid beta levels in the brain.
实验室实验的优点和局限性
One advantage of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate is that it has shown promising results in animal models of Alzheimer's disease, suggesting that it could potentially be used as a treatment for this condition. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
未来方向
There are a number of potential future directions for research on ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate. One area of interest is investigating its potential use in treating other neurodegenerative disorders, such as Parkinson's disease. Another area of interest is investigating its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to determine the optimal dosage and administration route for ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate in humans.
合成方法
The synthesis of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate involves a series of chemical reactions, starting with the reaction of 2,3-dimethyl-4-methoxybenzaldehyde with methylamine to form the corresponding imine. This is followed by a reaction with ethyl acetoacetate to produce the desired piperidinecarboxylate ester. The final step involves a cyclization reaction to form the ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate molecule.
科学研究应用
Ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate has been the subject of numerous scientific studies investigating its potential therapeutic benefits, particularly in the treatment of Alzheimer's disease. One study found that ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate improved memory and cognitive function in aged mice, and another study found that it reduced amyloid beta levels in the brains of Alzheimer's disease model mice. Other studies have suggested that ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinecarboxylate may have neuroprotective effects and could potentially be used to treat other neurodegenerative disorders.
属性
IUPAC Name |
ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)16-7-6-10-19(12-16)11-15-8-9-17(21-4)14(3)13(15)2/h8-9,16H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZRUJSGDUTFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)

![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(4-pyridinyl)piperazine](/img/structure/B4928057.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![3-[(4-fluorophenyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4928079.png)